3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Overview
Description
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol It is characterized by the presence of an iodine atom, a methoxy group, and a pyrrolidinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of iodine with 2-methoxy-6-(pyrrolidin-1-yl)pyridine . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the iodination process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives and other reduced forms of the pyridine ring.
Scientific Research Applications
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the pyrrolidinyl group can influence its binding affinity and selectivity towards different targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(pyrrolidin-1-yl)pyridine: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Iodo-2-methoxypyridine: Lacks the pyrrolidinyl group, affecting its chemical properties and applications.
6-(Pyrrolidin-1-yl)pyridine: Lacks both the iodine atom and the methoxy group, leading to distinct chemical behavior.
Uniqueness
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of the iodine atom, methoxy group, and pyrrolidinyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
3-iodo-2-methoxy-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-14-10-8(11)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWZZZAYVLBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673605 | |
Record name | 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-06-5 | |
Record name | 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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